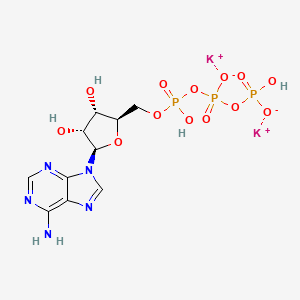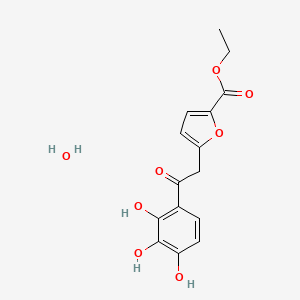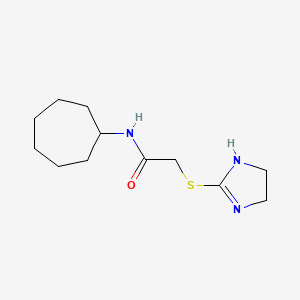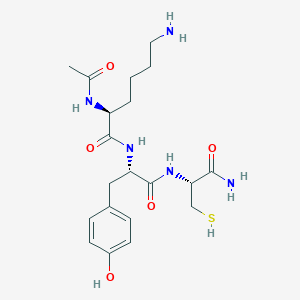
ATP (dipotassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine triphosphate (dipotassium) is a compound that plays a crucial role in cellular energy transfer. It is a nucleotide consisting of three main structures: the nitrogenous base adenine, the sugar ribose, and a chain of three phosphate groups. The dipotassium salt form of adenosine triphosphate is often used in various biochemical applications due to its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine triphosphate (dipotassium) can be synthesized through enzymatic methods involving ATP synthase, an enzyme that catalyzes the formation of adenosine triphosphate from adenosine diphosphate and inorganic phosphate. This process occurs under specific conditions that mimic cellular environments, often involving a proton gradient and the presence of magnesium ions .
Industrial Production Methods: Industrial production of adenosine triphosphate (dipotassium) typically involves fermentation processes using microbial cultures. These cultures are engineered to overproduce adenosine triphosphate, which is then extracted and purified. The extraction process may involve the use of organic solvents, acids, or chaotropic agents to isolate adenosine triphosphate from cellular components .
Chemical Reactions Analysis
Types of Reactions: Adenosine triphosphate (dipotassium) undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and complex formation with metal ions. The hydrolysis of adenosine triphosphate to adenosine diphosphate and inorganic phosphate is a common reaction that releases energy used in various cellular processes .
Common Reagents and Conditions: Common reagents used in reactions involving adenosine triphosphate include water (for hydrolysis), magnesium ions (as cofactors), and various enzymes such as kinases and phosphatases. These reactions typically occur under physiological conditions, with pH levels around 7.4 and temperatures around 37°C .
Major Products: The major products formed from the hydrolysis of adenosine triphosphate are adenosine diphosphate and inorganic phosphate. In phosphorylation reactions, adenosine triphosphate transfers a phosphate group to a substrate molecule, forming phosphorylated intermediates that are crucial in metabolic pathways .
Scientific Research Applications
Adenosine triphosphate (dipotassium) is widely used in scientific research due to its role as an energy carrier in cells. It is used in studies of cellular metabolism, enzyme kinetics, and signal transduction. In medicine, adenosine triphosphate is used to study muscle contraction, nerve impulse propagation, and the effects of various drugs on cellular energy metabolism .
In industry, adenosine triphosphate assays are employed to monitor microbial contamination in water and food products. The bioluminescent detection of adenosine triphosphate is a rapid and sensitive method for assessing the biological stability of drinking water and the cleanliness of surfaces in food processing facilities .
Mechanism of Action
Adenosine triphosphate (dipotassium) exerts its effects by storing and transporting chemical energy within cells. It acts as a substrate for various enzymes, transferring phosphate groups to other molecules in phosphorylation reactions. This transfer of phosphate groups is essential for the activation and regulation of many cellular processes, including muscle contraction, protein synthesis, and cell division .
The molecular targets of adenosine triphosphate include kinases, which phosphorylate proteins, and ATPases, which hydrolyze adenosine triphosphate to release energy. The pathways involved in adenosine triphosphate metabolism include glycolysis, the citric acid cycle, and oxidative phosphorylation .
Comparison with Similar Compounds
Adenosine triphosphate (dipotassium) is unique among nucleotides due to its high-energy phosphate bonds, which make it an efficient energy carrier. Similar compounds include adenosine diphosphate and adenosine monophosphate, which have fewer phosphate groups and lower energy content. Other nucleotides, such as guanosine triphosphate and cytidine triphosphate, also serve as energy carriers but are less abundant and have different roles in cellular processes .
Properties
Molecular Formula |
C10H14K2N5O13P3 |
|---|---|
Molecular Weight |
583.36 g/mol |
IUPAC Name |
dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
YFPSRAQDZYNYPX-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxy-6H-quinazolin-4-one](/img/structure/B11933250.png)



![1-[3-[[4-[(3R)-3-[[(1S)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]benzoyl]amino]propyl]piperidine-4-carboxylic acid](/img/structure/B11933271.png)
![3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide](/img/structure/B11933275.png)
![(3S)-3-[[2-[2-[[[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-[[1-[2-oxo-2-[[(1S)-1,3,3-tricarboxypropyl]amino]ethyl]imidazol-2-yl]methyl]amino]methyl]imidazol-1-yl]acetyl]amino]propane-1,1,3-tricarboxylic acid](/img/structure/B11933286.png)
![6-methyl-N-[1-[[1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide](/img/structure/B11933293.png)
![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid](/img/structure/B11933301.png)
![(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid](/img/structure/B11933309.png)

![1-(1-Bicyclo[3.3.1]non-9-yl-piperidin-4-yl)-1,3-dihydro-indol-2-one](/img/structure/B11933324.png)
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B11933327.png)

